molecular formula C9H12N2O B2954373 2-(Cyclopentyloxy)pyrazine CAS No. 2097917-71-8

2-(Cyclopentyloxy)pyrazine

Cat. No. B2954373
CAS RN: 2097917-71-8
M. Wt: 164.208
InChI Key: CIBGOPXYWRYBJL-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyrazine is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic compound . Pyrazine and its derivatives are identified as bioactive molecules and have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

Pyrazine derivatives can be synthesized by various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Scientific Research Applications

Pyrazine Derivatives and Biological Activity

Pyrazine and its derivatives, including 2-(Cyclopentyloxy)pyrazine, are a vast group of compounds known for their broad biological activity, which can be easily modified by substituent effect or change in the functional group. These modifications can affect the compound's physicochemical and biological properties, including interactions with DNA and potential antimicrobial applications. A study combining theoretical research with density functional theory (DFT) and experimental analyses on chlorohydrazinopyrazine derivatives demonstrated high DNA affinity and non-toxicity towards human dermal keratinocytes, suggesting potential clinical uses (Mech-Warda et al., 2022).

Pyrazine in Flavoring and Environmental Degradation

Pyrazines, including derivatives like 2-(Cyclopentyloxy)pyrazine, are synthesized both chemically and biologically, commonly used as flavoring additives. The major formation of pyrazines occurs during the heating of food. Interestingly, specific bacteria can metabolize various substituted pyrazines, suggesting potential environmental applications in biodegradation, although the mechanisms remain under-explored (Müller & Rappert, 2010).

Antimicrobial and Anti-inflammatory Applications

Research on pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including those related to 2-(Cyclopentyloxy)pyrazine, has shown significant antimicrobial and anti-inflammatory activities. These compounds, synthesized via multi-component cyclo-condensation reactions, demonstrate the therapeutic potential of pyrazine derivatives (Kendre et al., 2015).

Pharmacological Effects and Drug Development

A variety of pyrazine derivatives have been synthesized and evaluated for diverse pharmacological effects, including antiproliferative, anti-infective, and cardiovascular or nervous system effects. Some have become clinically used drugs. The rapid growth in the investigation of these compounds highlights their potential in drug development, particularly as protein kinase inhibitors and in treating Alzheimer’s disease (Doležal & Zítko, 2015).

Novel Analgesic and Anti-inflammatory Drug Candidates

The synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives have unveiled novel analgesic and anti-inflammatory drug candidates. This research, focusing on derivatives designed as non-selective cyclooxygenase inhibitors, highlights the therapeutic potential of pyrazine derivatives in treating chronic inflammation and pain (da Silva et al., 2010).

properties

IUPAC Name

2-cyclopentyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBGOPXYWRYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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